molecular formula C6H4BrNS B1395309 5-Bromo-3-methylthiophene-2-carbonitrile CAS No. 38239-48-4

5-Bromo-3-methylthiophene-2-carbonitrile

Cat. No.: B1395309
CAS No.: 38239-48-4
M. Wt: 202.07 g/mol
InChI Key: YRHGVLYIFCHFJY-UHFFFAOYSA-N
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Description

5-Bromo-3-methylthiophene-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H4BrNS. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom. The presence of a bromine atom and a nitrile group on the thiophene ring makes this compound particularly interesting for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting 2-bromo-3-methylthiophene can then be converted to 5-Bromo-3-methylthiophene-2-carbonitrile through a reaction with a suitable nitrile source under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and nitrile introduction processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylthiophene-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield a wide range of substituted thiophenes.

Scientific Research Applications

5-Bromo-3-methylthiophene-2-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylthiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary, but they often include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-methylthiophene-2-carbonitrile is unique due to the combination of a bromine atom and a nitrile group on the thiophene ring. This unique structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications.

Properties

IUPAC Name

5-bromo-3-methylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNS/c1-4-2-6(7)9-5(4)3-8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHGVLYIFCHFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697747
Record name 5-Bromo-3-methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38239-48-4
Record name 5-Bromo-3-methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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